molecular formula C15H15N4O3S- B13377589 (Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate

(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate

Cat. No.: B13377589
M. Wt: 331.4 g/mol
InChI Key: LVVFDUFLAXFCSO-UHFFFAOYSA-M
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Description

(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylaminodiazenyl group attached to a phenyl ring, which is further connected to a sulfonylbenzenecarboximidate moiety. The compound’s structure allows it to participate in various chemical reactions, making it valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate typically involves a multi-step process. One common method starts with the preparation of the dimethylaminodiazenyl group, which is then attached to a phenyl ring through a diazotization reaction. This intermediate is subsequently reacted with sulfonylbenzenecarboximidate under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, such as palladium or nickel complexes, to facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate is used as a precursor for the synthesis of more complex organic molecules.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers have explored its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a promising candidate for drug development .

Medicine

In medicine, this compound is investigated for its potential use as a therapeutic agent. Its ability to interact with specific molecular targets in the body makes it a candidate for the treatment of certain diseases, such as cancer and bacterial infections .

Industry

Industrially, the compound is used in the production of dyes and pigments due to its vibrant color properties. It is also employed in the manufacture of polymers and resins, where it acts as a cross-linking agent to enhance the material’s mechanical properties .

Mechanism of Action

The mechanism of action of (Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate
  • N-[4-(methylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate
  • N-[4-(ethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate

Uniqueness

(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate stands out due to its specific (Z)-configuration, which imparts unique chemical and biological properties. This configuration allows for selective interactions with molecular targets, enhancing its efficacy in various applications compared to its similar counterparts .

Properties

Molecular Formula

C15H15N4O3S-

Molecular Weight

331.4 g/mol

IUPAC Name

(Z)-N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzenecarboximidate

InChI

InChI=1S/C15H16N4O3S/c1-19(2)18-16-13-8-10-14(11-9-13)23(21,22)17-15(20)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,17,20)/p-1

InChI Key

LVVFDUFLAXFCSO-UHFFFAOYSA-M

Isomeric SMILES

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\[O-]

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)[O-]

Origin of Product

United States

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